ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and trifluoropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution, often using a trifluoropropyl halide in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Pyrazole derivatives with various substituents replacing the chloro group.
Scientific Research Applications
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Agrochemicals: The compound can inhibit essential biological pathways in pests or weeds, leading to their death or growth inhibition.
Comparison with Similar Compounds
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
Ethyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate: Similar structure but different position of the carboxylate group, leading to different reactivity and applications.
1-(3,3,3-Trifluoropropyl)-3-chloro-4-ethylpyrazole: Variation in the substitution pattern on the pyrazole ring, affecting its chemical properties and uses.
This compound’s unique combination of chloro and trifluoropropyl groups distinguishes it from other pyrazole derivatives, offering specific advantages in terms of reactivity and application potential.
Properties
IUPAC Name |
ethyl 4-chloro-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-2-17-8(16)7-6(10)5-15(14-7)4-3-9(11,12)13/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIPQRWRSIPSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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